Sarpagan-17-ol, also known as 10-deoxysarpagine, is an indole alkaloid characterized by a hydroxy group at position 17 of its molecular structure. Its chemical formula is and it belongs to a class of compounds known for their diverse biological activities. Sarpagan-17-ol is derived from the broader category of sarpagine alkaloids, which are notable for their pharmacological properties, including anti-inflammatory and potential therapeutic effects against various diseases.
This compound is primarily extracted from plants belonging to the Rauvolfia genus, particularly Rauvolfia densiflora. The extraction process typically involves methods such as methanolic extraction followed by chromatographic techniques to isolate the active components. Studies have shown that the leaves of Rauvolfia densiflora contain significant amounts of Sarpagan-17-ol, along with other bioactive compounds .
Sarpagan-17-ol is classified as:
The synthesis of Sarpagan-17-ol can be approached through various methods, including:
The synthetic route may involve:
Sarpagan-17-ol has a complex molecular structure characterized by a fused indole ring system. The specific stereochemistry at positions 16 and 19 contributes to its unique properties.
Key structural data include:
Sarpagan-17-ol participates in various chemical reactions typical for indole alkaloids:
The compound's reactivity is influenced by its functional groups, allowing it to interact with biological targets effectively. For instance, it has been shown to reduce contractions induced by phenylephrine and serotonin in rat aortic rings, indicating its potential cardiovascular effects .
The mechanism of action of Sarpagan-17-ol involves its interaction with specific receptors or enzymes within biological systems:
Research indicates that Sarpagan-17-ol demonstrates significant anti-inflammatory activity, which could be linked to its ability to modulate cytokine production and reduce oxidative stress .
Relevant data from studies indicate that it exhibits a melting point range consistent with similar indole alkaloids, suggesting comparable stability and reactivity profiles .
Sarpagan-17-ol has several applications in scientific research:
Sarpagan-17-ol, (16S,19Z)-, originates within the monoterpenoid indole alkaloid (MIA) biosynthetic framework, sharing the universal precursor strictosidine. This intermediate forms via condensation of secologanin (monoterpenoid) and tryptamine (indole) [1] [4]. The sarpagan skeleton arises through specific enzymatic modifications of geissoschizine—a pivotal branchpoint intermediate in MIA diversification. Sarpagan bridge enzyme (SBE), identified as a cytochrome P450 monooxygenase (CYP71AY subfamily), catalyzes the intramolecular cyclization that defines the sarpagan core. This enzyme creates the C5–C16 bond in geissoschizine, yielding polyneuridine aldehyde as the first committed sarpagan scaffold [1] [6]. The reaction constitutes a critical branching point, directing metabolic flux toward sarpagan-type alkaloids (including Sarpagan-17-ol) instead of iboga, aspidosperma, or pseudoaspidosperma frameworks [6].
Sarpagan-17-ol biosynthesis proceeds through oxidative modifications of the polyneuridine aldehyde backbone. Enzymes such as polyneuridine aldehyde esterase (PNAE) and vinorine synthase further process this intermediate, though the specific reductase responsible for generating the 17-ol moiety in Sarpagan-17-ol remains uncharacterized [1]. Tissue-specific expression analyses confirm that SBE and downstream enzymes exhibit highest activity in root tissues of Rauvolfia serpentina and Gelsemium sempervirens, correlating with sarpagan alkaloid accumulation [1].
Table 1: Key Enzymes in Sarpagan-Type Alkaloid Biosynthesis
Enzyme | Gene Identifier | Function in Pathway | Product Formed |
---|---|---|---|
Sarpagan Bridge Enzyme | RsCYP12057 (CYP71AY4) | C5–C16 bond formation via cyclization | Polyneuridine aldehyde |
Geissoschizine Synthase | CrGS | Reduction of 4,21-dehydrogeissoschizine | Geissoschizine |
Polyneuridine Aldehyde Esterase | PNAE | Hydrolysis of ester group | Polyneuridine aldehyde acid |
Vinorine Synthase | VS | Acetyl transfer | Vinorine |
The (16S,19Z)-stereochemical configuration of Sarpagan-17-ol is established through precise enzymatic control during geissoschizine cyclization and subsequent modifications. SBE (CYP71AY4/5) enforces stereoselective bond formation via substrate-controlled conformational steering. Biochemical assays demonstrate that SBE exclusively generates the S configuration at C16 during the formation of polyneuridine aldehyde from geissoschizine [1]. This stereospecificity arises from the enzyme’s active site architecture, which positions the geissoschizine molecule to favor nucleophilic attack from the si-face at C16, dictated by hydrophobic residues surrounding the substrate-binding cavity [1] [6].
The retention of the 19Z-ethylidene configuration is equally critical. Mutagenesis and substrate specificity studies reveal that the 19E ethylidene group in geissoschizine is essential for productive binding and cyclization. Analogues lacking this feature (e.g., desmethylhirsuteine) are not accepted by SBE, indicating that the 19Z configuration governs substrate orientation and ring closure geometry [1]. Molecular dynamics simulations of SBE-substrate complexes suggest that π-π stacking interactions between the ethylidene moiety and phenylalanine residues (e.g., Phe⁸⁷ in RsSBE) stabilize the Z-conformation prior to cyclization [6].
Table 2: Stereochemical Determinants in Sarpagan-17-ol Biosynthesis
Stereocenter | Configuration | Enzymatic Control Mechanism | Functional Consequence |
---|---|---|---|
C16 | S | si-face selective oxidation by SBE | Dictates spatial orientation of E ring |
C19-C20 | Z | Active site stabilization via hydrophobic pocket residues | Maintains substrate cyclization competence |
Further refinements in stereochemistry likely occur during the reduction of the aldehyde group at C17 to form Sarpagan-17-ol. Although the reductase remains unidentified, its activity must exhibit diastereoselectivity to preserve the 16S configuration while generating the 17-ol moiety. Homology modeling with related carbonyl reductases (e.g., aldo-keto reductases in MIA pathways) suggests a conserved tyrosine residue may facilitate proton transfer from the re-face of the substrate [6].
The condensation of secologanin and tryptamine by strictosidine synthase (STR) initiates sarpagan skeleton assembly. STR enforces strict regio- and stereochemical control, forming 3α(S)-strictosidine as the exclusive product [7]. Crystallographic analyses of Rauvolfia serpentina strictosidine synthase (STR1) reveal a hydrophobic pocket that positions tryptamine for nucleophilic attack at the C1 position of secologanin, while acidic residues (e.g., Glu³⁰⁹) protonate the secologanin aldehyde to facilitate carbonyl activation [7]. The resulting strictosidine retains the Z-configured ethylidene side chain essential for downstream sarpagan formation.
Deglucosylation by strictosidine β-D-glucosidase (SGD) liberates the reactive strictosidine aglycone. This unstable intermediate undergoes spontaneous Knoevenagel-type condensation to form 4,21-dehydrogeissoschizine—the direct precursor to geissoschizine [1] [4]. Geissoschizine synthase (GS), a medium-chain dehydrogenase/reductase (MDR), then reduces the C21 aldehyde to an alcohol with pro-R stereospecificity. This reduction establishes the trans-D/E ring junction conformation required for SBE-mediated cyclization [4]. Kinetic isotope experiments confirm hydride transfer from NADPH to the re-face of the C21 carbonyl during this step [1].
The Z-ethylidene configuration in secologanin remains conserved throughout these transformations and is critical for the intramolecular [4+2] cycloaddition-like mechanism catalyzed by SBE. Substrate engineering studies demonstrate that alterations in the ethylidene geometry (e.g., E-isomers) or saturation disrupt cyclization efficiency by ~95%, confirming its role in pre-organizing the substrate for C5–C16 bond formation [1] [6]. Thus, the stereochemical fidelity established during secologanin-tryptamine condensation propagates through the biosynthetic cascade to ensure accurate sarpagan scaffold assembly, culminating in the formation of Sarpagan-17-ol with defined (16S,19Z)-configurations.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: